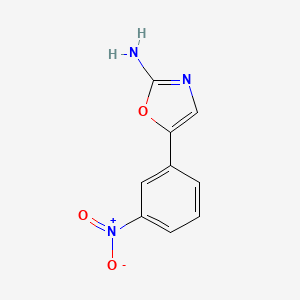

5-(3-Nitrophenyl)oxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-11-5-8(15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBPCWSOYBJQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 3 Nitrophenyl Oxazol 2 Amine

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The reactivity of the phenyl ring in 5-(3-nitrophenyl)oxazol-2-amine towards electrophilic aromatic substitution (EAS) is strongly governed by the directing effects of the substituents. The nitro group (NO₂) is a powerful electron-withdrawing group and, consequently, a strong deactivator of the aromatic ring towards electrophiles. nih.govrsc.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic.

The nitro group directs incoming electrophiles to the meta positions relative to itself. youtube.com Concurrently, the 5-oxazol-2-amine substituent also influences the substitution pattern. Therefore, electrophilic attack is predicted to occur at the positions on the phenyl ring that are meta to the nitro group (C4 and C6) and ortho/para to the point of attachment of the oxazole (B20620) ring. Given the strong deactivating nature of the nitro group, forcing conditions are typically required to achieve substitution. masterorganicchemistry.commasterorganicchemistry.com

In contrast, if the nitro group is reduced to an amino group (NH₂), the electronic properties of the aromatic ring are dramatically altered. The amino group is a potent activating group and an ortho, para-director. rsc.orgmasterorganicchemistry.com This transformation would render the resulting aniline (B41778) derivative significantly more reactive towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the newly formed amino group.

Nucleophilic Reactions at the Oxazole Ring and Amino Group

The this compound molecule possesses two primary sites for nucleophilic reactions: the 2-amino group and the oxazole ring itself. The 2-amino group, with its lone pair of electrons, is the most nucleophilic center in the molecule and readily participates in reactions with a wide array of electrophiles.

The oxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack but makes it susceptible to nucleophilic attack, particularly with the presence of a good leaving group. thieme-connect.de While simple oxazoles are relatively stable, nucleophilic substitution can occur, for instance, at a halogen-substituted position on the ring. thieme-connect.de For this compound itself, direct nucleophilic attack on the ring is less common without prior functionalization. However, the amino group can act as an internal nucleophile in rearrangement or cyclization reactions under specific conditions.

Reductive and Oxidative Transformations Involving the Nitro Group

The nitro group is highly susceptible to reduction, and this transformation is one of the most significant reactions for this class of compounds. The reduction of the aromatic nitro group to a primary amine is a cornerstone of synthetic chemistry, as it fundamentally changes the electronic and reactive properties of the molecule. masterorganicchemistry.com A wide variety of reagents and conditions can accomplish this transformation, offering chemo-selectivity in the presence of other functional groups. scispace.com

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen gas (H₂). commonorganicchemistry.com Platinum(IV) oxide is also an effective catalyst. wikipedia.org Raney Nickel is particularly useful when trying to avoid the dehalogenation of any aryl halides that may be present on the substrate. commonorganicchemistry.com

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic and effective method. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.comscispace.com Zinc (Zn) powder in acidic media also provides a mild reduction pathway. commonorganicchemistry.com

Other Reducing Agents : Reagents like sodium hydrosulfite, tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S) are also employed, often for their milder conditions and selectivity. commonorganicchemistry.comwikipedia.org For instance, Na₂S can sometimes selectively reduce one nitro group in a dinitro compound. scispace.com In one reported synthesis, the nitro group of a related oxazole was reduced to an amine when reacted with hydrazine (B178648) hydrate (B1144303) for an extended period. estranky.sk

The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632), by using specific reagents and controlled conditions like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

commonorganicchemistry.comwikipedia.org| Reagent System | Product | Notes | Reference |

|---|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Amine | Common and efficient catalytic method. | |

| Fe, Sn, or Zn in Acid (e.g., HCl) | Amine | Classic, high-yielding method for industrial and lab scale. |

Oxidative transformations of the nitro group are less common but possible. In biological systems, the nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates. nih.gov

Derivatization Strategies via the Amino Functionality

The 2-amino group is a versatile handle for the synthesis of a wide range of derivatives through various functionalization reactions. researchgate.net

The primary amino group of this compound readily undergoes N-acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.net This reaction is fundamental in peptide synthesis and for modifying the properties of the parent amine.

Similarly, sulfonylation occurs when the amine is treated with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields sulfonamides, which are important structural motifs in medicinal chemistry. organic-chemistry.org The reaction typically proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. evitachem.com

researchgate.net| Reaction Type | Reagent Class | Product Class | Reference |

|---|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | Amides | |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

N-alkylation of the amino group can be achieved using alkyl halides, though polyalkylation can be a competing side reaction. oup.com

More controlled and synthetically useful are N-arylation reactions. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between the amino group and an aryl halide. organic-chemistry.org These reactions are typically catalyzed by palladium or copper complexes and tolerate a wide range of functional groups. organic-chemistry.orgmdpi.com This provides a powerful route to N,5-diaryl-substituted oxazol-2-amines, a scaffold found in many biologically active compounds. estranky.skjst.go.jp

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. evitachem.comlatech.edu This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. latech.eduvanderbilt.edu The formation of the C=N double bond is typically reversible and can be catalyzed by acid.

Thermal and Photochemical Stability and Degradation Pathways

The stability of a chemical compound under thermal and photochemical stress is a critical determinant of its potential applications, shelf-life, and environmental fate. For this compound, a molecule possessing a confluence of heterocyclic and aromatic functionalities, its behavior under heat and light is of significant scientific interest. While specific, in-depth studies on the thermal and photochemical degradation of this compound are not extensively documented in publicly available literature, an understanding of its potential stability and degradation pathways can be extrapolated from the known chemistry of its constituent parts: the oxazole ring, the amino group, and the nitrophenyl substituent.

Thermal Stability

The nitro group (NO₂) on the phenyl ring is an electron-withdrawing group that can influence the thermal stability of the molecule. Aromatic nitro compounds are known to be energetic materials, and their decomposition can be initiated by thermal stress. The degradation of nitroaromatic compounds often involves complex, multi-step reactions, which can include the cleavage of the C-NO₂ bond or reactions involving the nitro group itself.

Furthermore, the 2-amino group attached to the oxazole ring can also participate in thermal degradation reactions. Amines can undergo oxidation, and at elevated temperatures, intermolecular reactions leading to polymerization or condensation products may occur.

Studies on related heterocyclic compounds provide some insight. For example, research on the thermal degradation of various amine-containing compounds has shown that degradation pathways can include demethylation and the formation of imidazolidinones. ntnu.no While not directly analogous, these studies highlight the reactivity of amine functionalities at elevated temperatures.

Photochemical Stability

The photochemical stability of this compound is expected to be influenced significantly by the presence of the nitroaromatic system and the heterocyclic oxazole ring. Nitroaromatic compounds are well-known to be photochemically active. Upon absorption of UV light, the nitro group can be excited to a triplet state, which is a powerful oxidizing agent. This can lead to a variety of photochemical reactions, including hydrogen abstraction from other molecules or intramolecular rearrangements.

The oxazole ring itself can also undergo photochemical reactions. Studies on phenyl-substituted isoxazoles, which are isomeric to oxazoles, have demonstrated that they can undergo phototransposition to form the corresponding oxazoles. researchgate.net While this is an isomerization reaction rather than degradation, it points to the potential for photo-induced ring cleavage and rearrangement pathways. Research on other oxazole-containing compounds has also indicated their potential for photochemical reactions. nih.govacs.org

The interaction between the excited nitro group and the oxazole ring or the amino group could lead to specific degradation pathways. For instance, the excited nitro group could abstract a hydrogen atom from the amino group, initiating a cascade of radical reactions.

Potential Degradation Pathways

Based on the functional groups present in this compound and the known reactivity of related compounds, several potential degradation pathways can be postulated under thermal and photochemical stress.

Thermal Degradation Pathways:

Nitro Group Reduction: At high temperatures, especially in the presence of reducing agents or certain catalysts, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

Oxazole Ring Cleavage: The oxazole ring, despite its aromaticity, could undergo cleavage at elevated temperatures, leading to the formation of smaller, more volatile fragments.

Intermolecular Condensation: The amino group could react with other molecules of the compound, leading to the formation of oligomers or polymers.

Photochemical Degradation Pathways:

Photoreduction of the Nitro Group: Similar to thermal degradation, UV irradiation in the presence of a hydrogen donor could lead to the reduction of the nitro group.

Photo-induced Ring Cleavage/Rearrangement: The absorption of light could lead to the cleavage of the oxazole ring, potentially forming reactive intermediates that could then rearrange or react further. This is a known pathway for some phenyl-substituted isoxazoles. researchgate.net

Oxidative Degradation: The excited state of the nitroaromatic system can generate reactive oxygen species (ROS) in the presence of oxygen, which could then attack the oxazole ring or the amino group, leading to oxidative degradation products. Mechanistic studies on the oxidative degradation of diamine-appended metal-organic frameworks have highlighted the role of oxygen in amine degradation. nih.gov

The following table summarizes potential degradation pathways based on the analysis of related compounds.

| Stress Condition | Potential Degradation Pathway | Plausible Products (based on related compounds) |

| Thermal | Nitro Group Reduction | 5-(3-aminophenyl)oxazol-2-amine and intermediates |

| Oxazole Ring Cleavage | Nitriles, aldehydes, and other small molecules | |

| Intermolecular Condensation | Oligomeric/polymeric materials | |

| Photochemical | Photoreduction of Nitro Group | 5-(3-aminophenyl)oxazol-2-amine |

| Photo-induced Ring Rearrangement | Isomeric structures | |

| Oxidative Degradation | Hydroxylated and carbonylated derivatives |

It is crucial to emphasize that these are postulated pathways based on the chemical nature of the functional groups and data from related structures. Detailed experimental studies, including product analysis and mechanistic investigations, would be necessary to definitively elucidate the thermal and photochemical degradation pathways of this compound.

Structural Elucidation and Conformational Analysis of 5 3 Nitrophenyl Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure of 5-(3-Nitrophenyl)oxazol-2-amine.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the nitrophenyl and oxazole (B20620) rings, as well as the amino group. The electron-withdrawing nature of the nitro group and the electronic effects of the oxazole ring significantly influence the chemical shifts of the aromatic protons.

The protons on the 3-nitrophenyl ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The proton at the C2' position, being ortho to the nitro group, would appear at the most downfield region. The proton at C4' would likely be a triplet, while the protons at C5' and C6' would also show characteristic doublet or multiplet structures. The single proton on the oxazole ring (H4) would appear as a singlet. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2' | 8.30 - 8.50 | t |

| H4' | 7.90 - 8.10 | d |

| H5' | 7.50 - 7.70 | t |

| H6' | 7.80 - 8.00 | d |

| H4 (oxazole) | 7.20 - 7.40 | s |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Resonance Assignments

The carbon atoms of the nitrophenyl ring will have distinct resonances. The carbon atom attached to the nitro group (C3') is expected to be significantly deshielded. The carbons of the oxazole ring also show characteristic chemical shifts, with the carbon bearing the amino group (C2) and the carbon attached to the nitrophenyl group (C5) having notable downfield shifts.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158 - 162 |

| C4 | 120 - 125 |

| C5 | 148 - 152 |

| C1' | 130 - 134 |

| C2' | 122 - 126 |

| C3' | 147 - 150 |

| C4' | 124 - 128 |

| C5' | 129 - 133 |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the adjacent protons on the nitrophenyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. libretexts.org This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and confirming the linkage between the nitrophenyl group and the oxazole ring. For example, a correlation between the oxazole proton (H4) and the carbons of the nitrophenyl ring would definitively establish the 5-substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of a molecule. These techniques provide complementary information about the molecular structure and bonding.

Characteristic Stretching and Bending Frequencies

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Vibrations: The amino group will give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.

N-O Vibrations: The nitro group exhibits strong characteristic asymmetric and symmetric stretching vibrations at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage within the oxazole ring typically appears in the 1000-1300 cm⁻¹ range.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric Stretch | 3400 - 3500 |

| -NH₂ | Symmetric Stretch | 3300 - 3400 |

| -NH₂ | Bending | 1600 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| -NO₂ | Asymmetric Stretch | 1520 - 1560 |

| -NO₂ | Symmetric Stretch | 1340 - 1380 |

| C=N (oxazole) | Stretching | 1600 - 1650 |

| C=C (oxazole/phenyl) | Stretching | 1450 - 1600 |

Hydrogen Bonding Interactions from Spectroscopic Data

The presence of the amino group in this compound allows for the formation of intermolecular hydrogen bonds. These interactions can significantly influence the vibrational frequencies. nih.govmdpi.com

In the solid-state IR spectrum, the N-H stretching bands are often broadened and shifted to lower wavenumbers compared to the gas phase or in dilute non-polar solutions. This red shift is a hallmark of hydrogen bonding, as the N-H bond is weakened upon interaction with a hydrogen bond acceptor, such as the nitrogen or oxygen atoms of a neighboring molecule. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice. nih.gov Analysis of the temperature dependence of the Raman spectra could also provide insights into the dynamics of these hydrogen bonds. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₉H₇N₃O₃, the expected exact mass can be calculated.

Table 1: Theoretical Exact Mass for this compound

| Formula | Ion Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₉H₇N₃O₃ | [M+H]⁺ | 206.0560 |

| C₉H₇N₃O₃ | [M+Na]⁺ | 228.0379 |

This table is generated based on theoretical calculations and does not represent experimental data.

In a mass spectrometer, this compound would likely undergo fragmentation at its most labile bonds upon electron impact (EI) or collision-induced dissociation (CID). The fragmentation pattern would provide valuable information about its structural connectivity. Common fragmentation pathways for related aromatic and heterocyclic compounds involve the cleavage of the bonds connecting the ring systems and the loss of small neutral molecules.

Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the bond adjacent to the amine group is a common fragmentation pathway for amines.

Ring Cleavage: The oxazole ring could undergo cleavage, leading to characteristic fragment ions.

Loss of Nitro Group: The nitro group (NO₂) can be lost as a neutral fragment.

Loss of CO: Cleavage of the oxazole ring could result in the loss of a carbon monoxide molecule.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Proposed Fragment Ion | m/z (Nominal) | Possible Origin |

|---|---|---|

| [C₉H₇N₂O]⁺ | 159 | Loss of NO₂ |

| [C₈H₅N₂O₂]⁺ | 161 | Loss of HCN from the oxazole ring |

| [C₆H₄NO₂]⁺ | 122 | Cleavage of the bond between the phenyl and oxazole rings |

This table represents a theoretical prediction of fragmentation and is not based on experimental data for the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and intermolecular interactions of this compound. As no specific crystallographic data for this compound has been published, the following subsections describe the type of information that would be obtained from such an analysis.

A single crystal X-ray diffraction experiment would reveal the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. This information defines the symmetry and the repeating unit of the crystal lattice.

Table 3: Illustrative Crystal Data for a Related Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 970.4 |

This data is for illustrative purposes only and does not represent the crystal structure of this compound.

The crystallographic data would precisely define the conformation of the molecule in the solid state, including the torsion angle between the phenyl and oxazole rings. This angle is crucial for understanding the degree of planarity and conjugation between the two ring systems.

Table 4: Key Torsion Angle in the Structure of this compound

| Torsion Angle | Expected Range (°) |

|---|

This table provides an expected range based on related structures and is not derived from experimental data for the title compound.

The analysis of the crystal structure would also reveal the network of intermolecular interactions that stabilize the crystal packing. These interactions can include hydrogen bonding, π-π stacking, and other van der Waals forces. For this compound, hydrogen bonds involving the amine group and potentially weak interactions involving the nitro group and the aromatic rings would be expected.

Table 5: Potential Intermolecular Interactions in the Crystal of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (amine) | N (oxazole) or O (nitro group) of an adjacent molecule |

This table outlines potential interactions and is not based on experimentally determined crystal structure data.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The principles of chiroptical spectroscopy, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to investigate the three-dimensional structure of chiral molecules. These techniques are invaluable for determining the absolute configuration and conformational preferences of enantiomers.

In the context of this compound, the parent molecule itself is not chiral. Therefore, chiroptical spectroscopy is not applicable to it. For this technique to be relevant, a chiral center would need to be introduced into the molecule, for instance, through the addition of a chiral substituent. A review of the scientific literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Consequently, there is no experimental data to present or discuss in this section.

Theoretical and Computational Studies of 5 3 Nitrophenyl Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-(3-Nitrophenyl)oxazol-2-amine, the first step in a theoretical study would be to perform a full geometry optimization without any symmetry constraints. This is typically achieved using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p). researchgate.netsapub.org

The optimization process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. semanticscholar.org For a molecule like this, key parameters would include the planarity between the phenyl and oxazole (B20620) rings and the bond parameters of the nitro and amino functional groups.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table is a hypothetical representation of what a DFT study would yield, as specific published data for this molecule is unavailable.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(phenyl)-C(oxazole) | 1.47 | ||

| C=N (oxazole) | 1.32 | ||

| N-O (nitro) | 1.23 | ||

| C-NH2 | 1.36 | ||

| C-N-O (oxazole) | 105.0 | ||

| O-N-O (nitro) | 124.5 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. science.gov A small energy gap suggests high reactivity. researchgate.net

For this compound, the HOMO would likely be distributed over the electron-rich oxazol-2-amine moiety, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl group. This charge separation is typical for donor-acceptor systems.

Table 2: Hypothetical Frontier Orbital Energies This table illustrates the type of data obtained from a HOMO-LUMO analysis. Actual values for this compound are not published.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.3 |

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. vietnamjournal.ru The ESP map is plotted on the molecule's electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen of the amino group. researchgate.net Blue regions correspond to positive potential (electron-poor areas) and are sites for nucleophilic attack, likely found around the hydrogen atoms of the amino group. vietnamjournal.ru

Spectroscopic Property Prediction and Correlation

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can predict the 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. science.gov These predicted shifts are valuable for assigning signals in experimental spectra.

Similarly, the vibrational frequencies (IR and Raman) can be calculated. semanticscholar.org These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method. semanticscholar.org The analysis helps in assigning specific vibrational modes, such as the characteristic stretching frequencies for the N-H bonds in the amino group, the asymmetric and symmetric stretches of the NO2 group, and the C=N stretching of the oxazole ring. sapub.org

Table 3: Predicted Key Vibrational Frequencies (Hypothetical Data) This table shows representative data from a vibrational frequency calculation. Specific data for this molecule is not available.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|---|

| -NH2 | Symmetric Stretch | 3450 |

| -NH2 | Asymmetric Stretch | 3550 |

| Aromatic C-H | Stretch | 3100-3000 |

| C=N (oxazole) | Stretch | 1640 |

| -NO2 | Asymmetric Stretch | 1530 |

UV-Vis Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. science.gov This calculation yields the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π). For this compound, the spectrum would likely be dominated by intense π→π transitions involving the conjugated system spanning both aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations can map out its accessible conformations and their relative energies.

The conformational energy landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the phenyl and oxazole rings. MD simulations can systematically explore the potential energy surface associated with the torsion angle of this bond. By simulating the molecule's dynamics over time, a representative ensemble of conformers can be generated.

The analysis of these simulations typically reveals several low-energy conformational states. For related nitroaromatic heterocyclic compounds, it has been shown that the planarity between the aromatic and heterocyclic rings is a key determinant of the ground state energy. researchgate.net The rotational barrier between different conformers can be calculated, providing insights into the flexibility of the molecule. It is hypothesized that the most stable conformer of this compound would exhibit a near-planar arrangement to maximize π-conjugation, although steric hindrance between the ortho-hydrogens of the phenyl ring and the oxazole ring may lead to a slightly twisted lowest-energy state.

A hypothetical representation of the data that could be generated from such a simulation is presented below:

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | 30 | 0.0 | 65 |

| Local Minimum 1 | 150 | 1.5 | 25 |

| Local Minimum 2 | -90 | 3.2 | 10 |

This table is a hypothetical representation and is not based on published experimental data.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. nih.gov MD simulations incorporating explicit solvent molecules (e.g., water, dimethyl sulfoxide) can model these effects accurately. For a molecule with polar groups like the nitro and amine functionalities of this compound, the choice of solvent is critical.

In polar solvents, it is anticipated that conformations maximizing the exposure of these polar groups to the solvent would be favored. nih.gov This could lead to a shift in the conformational equilibrium compared to the gas phase or non-polar solvents. For instance, the formation of hydrogen bonds between the amine group and water molecules could stabilize conformations that might be higher in energy in a vacuum. Conversely, in a non-polar solvent, intramolecular hydrogen bonding or more compact structures might be preferred. nih.gov Studies on similar bioactive small molecules have demonstrated that considering solvent effects is crucial for accurately predicting the bioactive conformation. nih.gov

Structure-Activity Relationship (SAR) through Computational Modeling

Computational modeling is instrumental in establishing structure-activity relationships (SAR), which correlate a molecule's structural features with its functional activity. While specific biological activities are excluded from this discussion, the principles of SAR can be explored through computational descriptors and models.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their activities. The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net For this compound, a variety of descriptors can be calculated to hypothetically correlate with any measured activity.

QSAR studies on related oxazole and oxadiazole derivatives have successfully employed a range of descriptors. mdpi.comsemanticscholar.org These can be categorized as follows:

| Descriptor Class | Examples | Potential Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describe the molecule's reactivity, polarizability, and ability to engage in electrostatic interactions. |

| Steric | Molecular volume, surface area, ovality, principal moments of inertia | Relate to the molecule's size and shape, which are crucial for fitting into a binding site. |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index, Balaban index | Quantify molecular branching, cyclicity, and complexity based on the 2D graph of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient), polar surface area (PSA) | Indicate the molecule's lipophilicity and its ability to cross biological membranes or interact with hydrophobic pockets. |

The calculation of these descriptors for this compound would be the initial step in developing any QSAR model to predict its behavior in a given system. For instance, the nitro group is a strong electron-withdrawing group, which would be reflected in the electronic descriptors and could be a key feature in a QSAR model. conicet.gov.ar

Pharmacophore modeling is a powerful technique in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. scispace.com A pharmacophore model for a series of compounds including this compound would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

Based on its structure, a hypothetical pharmacophore for this compound could include:

A Hydrogen Bond Donor: The primary amine group.

Hydrogen Bond Acceptors: The nitro group oxygens and the oxazole nitrogen and oxygen atoms.

Aromatic Rings: The nitrophenyl ring and the oxazole ring.

Studies on other heterocyclic compounds have shown that these features are crucial for molecular recognition. nih.gov For example, in a study of chalcone (B49325) derivatives, a pharmacophore model consisting of a hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings was developed. orientjchem.org The 3-nitrophenyl group has also been identified as a key feature in pharmacophore models for other classes of molecules. scielo.org.co

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is frequently used to predict the binding mode and affinity of a small molecule ligand within the active site of a protein.

In a theoretical docking study of this compound into a hypothetical receptor binding site, several types of interactions would be anticipated:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitro group and the heteroatoms of the oxazole ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor pocket.

Electrostatic Interactions: The polarized nitro group can form favorable electrostatic interactions with charged or polar residues.

Molecular docking studies on related nitroaromatic compounds have highlighted the importance of these interactions in determining binding affinity. researchgate.net The binding energy, often expressed as a docking score, provides a qualitative estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific, publicly available information regarding the theoretical and computational studies of this compound, as required by the provided outline.

Detailed research findings on the reaction pathway elucidation, transition state analysis for reaction mechanisms, and the prediction of energy barriers and reaction kinetics for this particular compound are not present in the accessible literature. Scientific investigations of this nature are highly specific and, if conducted, would likely be published in academic journals. However, no such dedicated studies for this compound were identified.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the requested outline and subsections. The creation of such content without supporting research would compromise the principles of accuracy and factual reporting.

Should further research on this specific compound become publicly available, the requested article could be produced. At present, the necessary data for a thorough and informative discussion on the computational and theoretical aspects of this compound is not available.

Potential Applications and Advanced Research Directions for 5 3 Nitrophenyl Oxazol 2 Amine

Role as a Synthetic Intermediate in Complex Molecule Construction

The structural features of 5-(3-Nitrophenyl)oxazol-2-amine, namely the reactive 2-amino group, the versatile oxazole (B20620) core, and the electron-withdrawing nitrophenyl moiety, make it a valuable building block in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecular frameworks.

The presence of the nitro group and the amino group on the aromatic and heterocyclic rings, respectively, positions this compound as a precursor for "push-pull" systems. These systems, characterized by electron-donating and electron-accepting groups connected by a π-conjugated bridge, are fundamental to the design of materials with significant nonlinear optical (NLO) properties. The nitro group acts as a strong electron acceptor, while the amino group can be a potent electron donor. This inherent electronic asymmetry is a key requirement for second-order NLO activity, which has applications in telecommunications, optical data storage, and optical switching.

Furthermore, the primary amine group can be readily derivatized to introduce other functionalities or to be integrated into larger conjugated systems, thereby tuning the electronic and photophysical properties of the resulting materials.

The 2-aminooxazole scaffold is a well-established synthon for the construction of fused heterocyclic systems. The amino group can participate in cyclization reactions with a variety of bifunctional reagents to form new rings. For instance, it can react with α,β-unsaturated ketones, β-ketoesters, or similar synthons to construct fused pyridines, pyrimidines, or diazepines. The resulting polycyclic aromatic systems often exhibit unique photophysical properties and are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The synthesis of N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines has been shown to produce compounds that fluoresce in the 340–430 nm region due to their extended π-conjugated skeletons mdpi.com.

The diverse reactivity of the nitro group adds another dimension to its utility. The nitro group can be reduced to an amino group, which can then be diazotized or undergo condensation reactions, opening pathways to a wide array of novel heterocyclic structures. Nitro compounds are recognized as versatile building blocks for the synthesis of pharmaceutically relevant substances, a principle that extends to materials science nih.govfrontiersin.org.

| Functional Group | Potential Reactions | Resulting Structures |

| 2-Amino Group | Acylation, Alkylation, Cyclocondensation | Amides, Fused heterocycles (e.g., imidazoles, pyrimidines) |

| Oxazole Ring | Electrophilic Substitution, Metal-catalyzed cross-coupling | Substituted oxazoles with extended conjugation |

| 3-Nitro Group | Reduction to amine, Nucleophilic aromatic substitution | Amino-substituted derivatives, Precursors for azo dyes |

Exploration in Materials Science

The unique combination of a fluorophoric oxazole core and an electron-withdrawing nitrophenyl group suggests that this compound and its derivatives could have interesting applications in materials science.

Oxazole derivatives are known to form the core of many fluorescent dyes. The incorporation of π-conjugated spacers at the 2- or 5-position of aryloxazoles can lead to dyes that emit across the visible spectrum with significant Stokes shifts and strong solvatochromic fluorescence researchgate.net. The 3-nitrophenyl group in this compound is expected to influence the photophysical properties of the oxazole core through intramolecular charge transfer (ICT). This ICT character can lead to large changes in the dipole moment upon photoexcitation, making the fluorescence of such compounds highly sensitive to the polarity of their environment. This property is highly desirable for the development of fluorescent probes and sensors.

Research on other push-pull molecules containing nitro groups has demonstrated their potential for NLO applications nih.gov. The first hyperpolarizability (a measure of NLO activity) can be significantly enhanced in molecules with strong donor and acceptor groups. The structure of this compound provides a promising scaffold for the design of new NLO materials.

The reactive amino group of this compound provides a handle for its incorporation into polymer backbones or as a pendant group. This could be achieved through polymerization reactions such as polycondensation to form polyamides or polyimides. The resulting polymers would benefit from the optical and electronic properties of the oxazole moiety. For instance, incorporating such a chromophore into a polymer matrix can lead to materials with applications in organic electronics, such as in the active layers of organic field-effect transistors (OFETs) or OLEDs. The incorporation of electron-accepting units into polythiophene systems has been shown to produce materials with high charge carrier mobilities mdpi.com.

Furthermore, polymers containing oxazole units have been investigated for their thermal stability and dielectric properties. Poly(aryl ether oxadiazoles), which are structurally related to poly(arylether oxazoles), exhibit high glass transition temperatures and good electrical insulating properties, making them suitable for applications in microelectronics researchgate.net.

| Property | Potential Application | Relevant Structural Features |

| Fluorescence | Dyes, Chemical Sensors, OLEDs | Oxazole core, Intramolecular Charge Transfer |

| Nonlinear Optics | Optical Switching, Frequency Doubling | Push-pull system (amino and nitro groups) |

| Polymerizability | Functional Polymers, Organic Electronics | Primary amino group for polymerization |

Advanced Chemical Sensing and Analytical Applications (excluding biological sensing)

The development of chemosensors for the detection of metal ions and environmental pollutants is a field of growing importance. Fluorescent chemosensors are particularly attractive due to their high sensitivity and the potential for real-time monitoring.

Oxazole-based compounds have been successfully employed as fluorescent chemosensors. For example, benzoxazole-based macrocycles have been shown to selectively detect Zn²⁺ and Cd²⁺ in aqueous media through a chelation-enhanced fluorescence (CHEF) effect mdpi.com. Similarly, other benzoxazole (B165842) derivatives have been used to create sensitive materials for the detection of Ag⁺ and Hg²⁺ in water nih.gov.

The 2-aminooxazole moiety in this compound can be readily modified to include a receptor unit for a specific analyte, such as a metal ion or an anion. The binding of the analyte to the receptor would then modulate the fluorescence properties of the oxazole core, leading to a detectable signal. The sensitivity and selectivity of such a sensor could be fine-tuned by altering the structure of the receptor and the electronic properties of the fluorophore. The development of oxazole-based fluorescent sensors for Ga³⁺ and pyrophosphate (PPi) has been reported, highlighting the versatility of this scaffold in sensor design researchgate.net. The use of related 1,3,4-oxadiazole (B1194373) derivatives as colorimetric chemosensors for Fe³⁺ further underscores the potential of such heterocyclic systems in analytical applications researchgate.net.

Future Perspectives in Oxazole Chemistry Research

The field of oxazole chemistry continues to be a vibrant area of research, driven by the diverse biological activities and material properties exhibited by this heterocyclic scaffold. nih.govnih.govtandfonline.commdpi.comtandfonline.com Future research is poised to expand the synthetic toolkit for creating novel oxazole derivatives, enabling the fine-tuning of their properties for specific applications and fostering collaborations with other scientific disciplines.

Development of Novel Derivatization Methods

The functionalization of the oxazole ring is a key strategy for modulating the biological and physicochemical properties of these compounds. While classical methods like the Robinson-Gabriel synthesis and the van Leusen reaction have been instrumental, contemporary research focuses on developing more efficient and regioselective derivatization techniques. nih.govmdpi.comijpsonline.com

Future efforts in this area are likely to concentrate on:

C-H Activation/Functionalization: Direct C-H bond activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of catalysts that can selectively activate specific C-H bonds on the oxazole ring will enable the direct introduction of a wide range of substituents.

Photocatalysis and Electrochemistry: The use of visible-light photocatalysis and electrochemical methods in organic synthesis has gained significant traction. organic-chemistry.org These techniques can facilitate novel transformations under mild reaction conditions, potentially allowing for the synthesis of complex oxazole derivatives that are inaccessible through conventional thermal methods. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis and derivatization of oxazoles could streamline the production of these compounds and facilitate the rapid generation of compound libraries for screening purposes.

A summary of notable synthetic methods for oxazole derivatives is presented in the table below.

| Synthetic Method | Description | Key Features |

| Robinson-Gabriel Synthesis | Cyclization of α-acylamino ketones. | A classical and versatile method for the synthesis of 2,5-disubstituted oxazoles. |

| Fischer Oxazole Synthesis | Reaction of cyanohydrins with aldehydes. | Provides access to 2,5-disubstituted oxazoles. |

| van Leusen Reaction | Reaction of aldehydes with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com | A widely used one-pot synthesis of 5-substituted oxazoles. nih.govmdpi.com |

| Bredereck Reaction | Reaction of α-haloketones with formamide. | Leads to the formation of 4,5-disubstituted oxazoles. |

| Palladium-Catalyzed Direct Arylation | Direct coupling of oxazoles with aryl halides. organic-chemistry.org | Allows for regioselective arylation at the C-2 or C-5 position. organic-chemistry.org |

Targeted Synthesis of Analogs with Tunable Properties

The synthesis of analogs of lead compounds is a cornerstone of medicinal chemistry and materials science. For a compound like this compound, the targeted synthesis of analogs would involve systematic modifications of its structure to optimize desired properties.

Future research in this direction will likely focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the phenyl ring, the nitro group, and the amine substituent affect the biological activity of the molecule can provide valuable insights for the design of more potent and selective compounds. For instance, the position and nature of the substituent on the phenyl ring can significantly influence the compound's interaction with biological targets.

Bioisosteric Replacement: The replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a drug candidate. For example, the nitro group could be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule while potentially reducing toxicity.

Introduction of Fluorine: The incorporation of fluorine atoms into organic molecules can have profound effects on their properties, including metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated analogs of this compound could lead to compounds with enhanced therapeutic potential.

The following table outlines potential modifications to the this compound scaffold and their potential impact on its properties.

| Modification Site | Potential Modification | Potential Impact on Properties |

| Phenyl Ring | Introduction of other substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) | Alteration of electronic properties, lipophilicity, and steric profile, potentially affecting biological target binding. |

| Nitro Group | Replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups. | Modulation of the electronic character of the molecule, which can influence its reactivity and biological activity. |

| Amino Group | Acylation, alkylation, or incorporation into another heterocyclic ring. | Modification of hydrogen bonding capabilities and overall polarity, which can affect solubility and cell permeability. |

Interdisciplinary Research with Material Sciences and Chemoinformatics

The unique photophysical and electronic properties of some oxazole derivatives make them attractive candidates for applications in material science. researchgate.net Furthermore, the use of computational tools is becoming increasingly important in the design and discovery of new molecules.

Future interdisciplinary research involving oxazole chemistry is expected to explore:

Organic Electronics: The development of oxazole-based compounds for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells is a promising area of research. The ability to tune the electronic properties of oxazoles through synthetic modification makes them versatile building blocks for new organic materials.

Fluorescent Probes and Sensors: The inherent fluorescence of some oxazole derivatives can be exploited for the development of chemical sensors and biological imaging agents. By incorporating specific recognition motifs into the oxazole scaffold, it is possible to design molecules that exhibit a change in their fluorescence properties upon binding to a target analyte.

Chemoinformatics and Machine Learning: Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms, can be used to predict the properties and biological activities of virtual libraries of oxazole derivatives. This can help to prioritize synthetic targets and accelerate the discovery of new lead compounds.

Conclusion

Summary of Current Research Advancements on 5-(3-Nitrophenyl)oxazol-2-amine

Research on this compound has primarily focused on its chemical synthesis. A significant advancement is the development of an efficient, high-yield synthetic route starting from pyrimidin-2(1H)-one. This multi-step process involves the regioselective N-alkylation of the pyrimidinone, subsequent cyclization, and finally, a ring-opening reaction with hydrazine (B178648) to yield the target compound. msu.ru In a specific reported synthesis, 5-(3-Nitrophenyl)-1,3-oxazol-2-amine was obtained as an orange solid with a melting point of 201–203°C and an 88% yield. msu.ru

This methodology represents a notable strategy in heterocyclic chemistry, transforming a six-membered azine ring into a five-membered azole structure. msu.ru While direct research into the biological activities of this compound is not extensively documented in the provided sources, the broader class of N,5-diaryloxazole-2-amines is recognized as a potent pharmacophore. estranky.sk Derivatives of the 2-aminooxazole scaffold are being investigated for various therapeutic applications, including the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways. jst.go.jp Research on isomeric and related structures, such as nitrophenyl-substituted isoxazoles and oxadiazoles, has shown potential in areas like cholinesterase inhibition for Alzheimer's disease and as anticancer agents, highlighting the therapeutic potential inherent in the nitrophenyl-azole motif. nih.govnih.gov

Interactive Table 1: Synthesis and Properties of this compound

| Property | Value | Source |

| Synthesis Method | From pyrimidin-2(1H)-one via oxazolo[3,2-a]pyrimidinium salts and reaction with hydrazine | msu.ru |

| Reported Yield | 88% | msu.ru |

| Physical Appearance | Orange solid | msu.ru |

| Melting Point | 201–203°C | msu.ru |

Identification of Knowledge Gaps and Future Research Challenges

The most significant knowledge gap for this compound is the near-complete lack of data on its biological activity and physicochemical properties. While its synthesis is established, its potential applications remain unexplored. The broader class of 2-aminooxazoles is considered a "privileged scaffold" in medicinal chemistry, yet this specific compound has not been extensively evaluated. acs.org

Future research should prioritize a systematic biological screening of this compound. Given the activities of related compounds, key areas of investigation could include:

Enzyme Inhibition: Testing against targets like cyclooxygenases, 5-lipoxygenase, cholinesterases, and various protein kinases, which are common targets for diaryloxazole structures. estranky.skjst.go.jpnih.gov

Anticancer and Antimicrobial Activity: Evaluating its cytotoxicity against cancer cell lines and its efficacy against various pathogens. nih.govacs.org

Another challenge is the expansion of synthetic methodologies. While an efficient route exists, exploring alternative, potentially greener synthetic strategies is a valid pursuit. univpancasila.ac.id This could include ultrasound-assisted methods or the use of deep eutectic solvents, which have proven effective for related oxazole (B20620) syntheses. researchgate.net Furthermore, developing versatile methods for N-substitution on the 2-amino group is crucial. This would enable the creation of a chemical library based on the this compound core, facilitating comprehensive structure-activity relationship (SAR) studies. jst.go.jpacs.org

Broader Implications for Organic Chemistry and Chemical Synthesis Paradigms

The study of this compound and its synthesis holds wider implications for the field of organic chemistry. The reported synthesis, which transforms a pyrimidine (B1678525) into an oxazole, is a compelling example of heterocyclic transformations—a powerful strategy for accessing novel molecular architectures from readily available starting materials. msu.ru Such ring interconversions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.

The compound itself serves as a valuable scaffold for chemical diversification. It possesses two key functional handles: the 2-amino group and the 3-nitro group. The amine can be readily functionalized through reactions like acylation or the Buchwald-Hartwig cross-coupling to attach various aryl groups. acs.org The nitro group can be reduced to an aniline (B41778), providing a second, orthogonal site for further modification. This dual functionality makes this compound an ideal building block for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery.

The focus on heterocyclic compounds like this oxazole derivative underscores their central role in medicinal chemistry. univpancasila.ac.id The development of robust and efficient syntheses for such scaffolds is critical for advancing drug discovery programs. The ongoing exploration of new synthetic routes, including those employing green chemistry principles, will continue to shape the future of pharmaceutical development and the broader field of chemical synthesis. univpancasila.ac.idresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Nitrophenyl)oxazol-2-amine, and how do reaction conditions influence yield?

- Methodology : A high-yield synthesis (70%) involves heating a mixture of azide and isothiocyanate in 1,4-dioxane at 90°C with triphenylphosphine as a catalyst. Reflux conditions and solvent choice (e.g., dioxane) are critical for accelerating cyclization and stabilizing intermediates. Post-reaction cooling facilitates precipitation, enabling straightforward filtration and purification .

- Key Parameters : Reaction temperature (>85°C), stoichiometric equivalence of reagents, and catalyst loading (1:1 molar ratio) are essential for minimizing side products like uncyclized intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : and NMR (DMSO-) resolve aromatic protons (δ 7.30–8.37 ppm) and oxazole carbons (δ 100–157 ppm), confirming regioselectivity and nitro group positioning .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) provides exact mass confirmation (e.g., [M+H] 379.1042), distinguishing isotopic patterns from impurities .

- HPLC : Retention time ( min) under gradient elution validates purity (>95%) .

Q. How does the nitro group influence the compound's solubility and crystallinity?

- Structural Insights : The nitro group at the 3-position introduces strong electron-withdrawing effects, reducing solubility in polar aprotic solvents (e.g., DMSO) but enhancing crystallinity due to planar aromatic stacking. X-ray diffraction (via SHELXL) reveals intermolecular hydrogen bonds (N–H···N) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the nitro group on this compound's reactivity?

- Density Functional Theory (DFT) : Using hybrid functionals (e.g., B3LYP), the nitro group’s electron-withdrawing nature lowers the HOMO energy (-6.2 eV), increasing electrophilicity at the oxazole ring. This aligns with observed regioselectivity in nucleophilic substitutions .

- Kinetic Studies : Transition-state modeling (Gaussian 09) reveals a higher activation barrier for nitro group reduction compared to analogous thiazole derivatives, suggesting stability under mild reducing conditions .

Q. What strategies resolve contradictions in biological activity data for oxazol-2-amine derivatives?

- Case Study : Anticancer assays for similar oxadiazoles show variability in IC values (2–50 µM) due to cell-line-specific uptake mechanisms. Mitigation strategies:

- Standardize assay conditions (e.g., DPPH for antioxidant activity) .

- Use isotopically labeled internal standards (e.g., -analogues) to quantify metabolic stability .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- SAR Insights :

- Nitro Position : 3-Nitrophenyl enhances π-π stacking with enzyme active sites (e.g., tyrosine kinases) compared to 2- or 4-substituted isomers .

- Oxazole Modification : Replacing the oxazole with thiazole (e.g., 5-nitrothiazol-2-amine) reduces cytotoxicity but improves solubility, as seen in nitazoxanide derivatives .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for this compound?

- Root Causes :

- Catalyst Purity : Triphenylphosphine oxidation (to PhPO) in humid environments lowers catalytic efficiency, reducing yields from 70% to <50% .

- Solvent Effects : Substituting dioxane with THF decreases polarity, slowing cyclization kinetics .

Methodological Recommendations

- Synthetic Optimization : Adopt microwave-assisted synthesis to reduce reaction time (30 min vs. 4 h) while maintaining yield .

- Crystallography : Utilize SHELXTL for high-resolution structure determination, particularly for detecting weak hydrogen bonds (C–H···O/F) .

- Biological Screening : Pair in vitro assays (e.g., MTT) with molecular docking (AutoDock Vina) to prioritize derivatives with predicted high binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.